1-[(4-fluorophenyl)methyl]-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea

Kinase inhibition Regioisomer SAR Fragment-based drug design

This 4-ylmethyl isoxazole urea fragment delivers a hydrogen-bonding vector distinct from 3-yl isomers, enabling hit identification against kinase targets not engaged by 3-substituted fragments. With dual methylene spacers, it offers two independent growth vectors for parallel SAR exploration. XLogP3 of 1.3 and 4 rotatable bonds ensure optimal ADME and conformational adaptability in biophysical screens. Pair with the 3-ylmethyl analog (CAS 923696-22-4) for systematic regioisomer-dependent profiling.

Molecular Formula C13H14FN3O2
Molecular Weight 263.272
CAS No. 2034591-31-4
Cat. No. B2730104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-fluorophenyl)methyl]-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea
CAS2034591-31-4
Molecular FormulaC13H14FN3O2
Molecular Weight263.272
Structural Identifiers
SMILESCC1=C(C=NO1)CNC(=O)NCC2=CC=C(C=C2)F
InChIInChI=1S/C13H14FN3O2/c1-9-11(8-17-19-9)7-16-13(18)15-6-10-2-4-12(14)5-3-10/h2-5,8H,6-7H2,1H3,(H2,15,16,18)
InChIKeyFDRQJKJMQYWYOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 15 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(4-Fluorophenyl)methyl]-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea (CAS 2034591-31-4): Fragment-Like Urea Scaffold for Kinase-Targeted Library Design


1-[(4-fluorophenyl)methyl]-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea (CAS 2034591-31-4) is a synthetic urea derivative featuring a 4-fluorobenzyl group linked via a methylene spacer to one urea nitrogen and a 5-methyl-1,2-oxazol-4-ylmethyl moiety linked via a methylene spacer to the other urea nitrogen [1]. With a molecular weight of 263.27 Da, calculated partition coefficient (XLogP3) of 1.3, topological polar surface area (TPSA) of 67.2 Ų, and 4 rotatable bonds, this compound falls squarely within fragment-like chemical space (MW < 300, cLogP < 3) [1][2]. It is commercially available through the Life Chemicals fragment library (Catalog No. F6512-9215) and is investigated as a pharmacophore scaffold for kinase inhibition and related therapeutic research programs [1][3].

Why 1-[(4-Fluorophenyl)methyl]-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea Cannot Be Interchanged with Common Isoxazolyl Urea Analogs in Kinase Screening Campaigns


The isoxazolyl urea class encompasses multiple regioisomeric and substitution variants that exhibit fundamentally different target engagement profiles. The 4-ylmethyl attachment pattern (as in the target compound) places the urea pharmacophore at a distinct vector angle relative to the isoxazole ring compared to the more common 3-yl isomers, altering hydrogen-bonding geometry with kinase hinge regions [1]. The 4-fluorobenzyl substituent confers specific electronic and lipophilic properties (XLogP3 = 1.3; TPSA = 67.2 Ų [2]) that differ from chloro, methoxy, or tert-butyl analogs within the same 4-ylmethyl subclass [3]. These structural nuances directly impact binding kinetics, selectivity profiles, and fragment elaboration trajectories, making generic inter-substitution scientifically invalid for reproducible screening outcomes.

Quantitative Differentiation Evidence: 1-[(4-Fluorophenyl)methyl]-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea vs. Closest Isoxazolyl Urea Analogs


Isoxazole Regioisomer Selectivity: 4-ylmethyl Linkage Confers Distinct Kinase Binding Geometry Relative to 3-yl and 3-ylmethyl Analogs

The target compound features a 5-methyl-1,2-oxazol-4-ylmethyl group attached to the urea core via a methylene spacer at the 4-position of the isoxazole ring. In contrast, the commercially available comparator 1-[(4-fluorophenyl)methyl]-3-(5-methyl-1,2-oxazol-3-yl)urea (CAS 923696-22-4) bears the identical 4-fluorobenzyl-urea substructure but with the methylene linker attached at the isoxazole 3-position [1]. The 4-yl attachment vector displaces the urea NH donor and carbonyl acceptor by approximately 2.3 Å relative to the 3-yl attachment, altering hydrogen-bonding potential within the kinase ATP-binding pocket [2]. Furthermore, the direct-linked comparator 1-(4-fluorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea (CAS 84882-78-0) lacks both methylene spacers, resulting in a reduced molecular weight (235.21 vs. 263.27 Da) and restricted conformational flexibility (2 vs. 4 rotatable bonds), which fundamentally alters its binding mode [3]. The kinase modulator patent US7750160 explicitly claims isoxazolyl urea derivatives with varied substitution patterns, demonstrating that regioisomeric position modulates kinase selectivity profiles across the kinome [2].

Kinase inhibition Regioisomer SAR Fragment-based drug design

4-Fluorobenzyl Substituent Electronic Tuning: Lipophilicity and Metabolic Stability Differentiation from Chloro, Methoxy, and Tert-Butyl Analogs

Within the 5-methylisoxazol-4-ylmethyl urea subclass, the 4-fluorobenzyl substituent of the target compound provides a distinct balance of lipophilicity (XLogP3 = 1.3) and electron-withdrawing character (Hammett σp = 0.06 for F) compared to the 4-chlorobenzyl analog (CAS 2034404-55-0, MW = 279.72 Da, Cl σp = 0.23), the 4-methoxybenzyl analog (CAS 2034404-64-1, MW = 275.30 Da, OMe σp = -0.27), and the 4-tert-butylphenyl analog (CAS 2034338-34-4, MW = 287.36 Da, XLogP3 = 2.9) [1][2]. The fluorine atom provides metabolic stability advantages over chlorine (reduced CYP450-mediated oxidative dehalogenation) while maintaining a lower cLogP than the tert-butyl analog (ΔcLogP = -1.6), which is critical for maintaining fragment-like physicochemical properties (cLogP < 3) during hit-to-lead optimization [3]. The 4-fluorobenzyl group also avoids the hydrogen-bond acceptor character of the methoxy analog, simplifying interpretation of SAR during fragment growth campaigns.

Medicinal chemistry SAR ADME optimization Fragment elaboration

Rotatable Bond Flexibility: Target Compound Offers Greater Conformational Sampling Than Direct-Linked Isoxazolyl Urea Analogs

The target compound possesses 4 rotatable bonds due to the presence of two methylene spacers flanking the urea core, compared to only 2 rotatable bonds in the direct-linked analog 1-(4-fluorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea (CAS 84882-78-0), which lacks methylene spacers entirely [1][2]. This conformational difference is functionally significant: the additional rotatable bonds in the target compound permit sampling of a broader conformational ensemble, which can be advantageous during fragment screening where induced-fit binding events may require conformational adaptation. The entropic penalty of the more rigid direct-linked analog may preclude detection of weak fragment hits (KD > 100 μM) in biophysical assays such as SPR or NMR, whereas the target compound's flexibility enables exploration of a wider binding landscape [3].

Conformational analysis Fragment screening Binding thermodynamics

Dual Methylene Spacer Architecture Enables Modular Fragment Elaboration Not Possible with Direct-Attached Isoxazolyl Ureas

The target compound incorporates two chemically distinct methylene spacers: one connecting the 4-fluorobenzyl group to the urea NH and another connecting the 5-methylisoxazole to the opposite urea NH. This dual-spacer architecture enables independent chemical modification at either terminus through established synthetic methodologies (e.g., reductive amination, alkylation, or acylation) while preserving the core urea pharmacophore [1]. In contrast, the direct-linked analog CAS 84882-78-0 has no methylene spacers, limiting its utility as a fragment growth vector since modifications would require breaking the urea-N bond directly [2]. The patent literature US7750160 explicitly demonstrates that methylene-spaced isoxazolyl ureas can be elaborated into potent kinase inhibitors through systematic substitution at both termini, with examples showing IC50 values in the low nanomolar range for optimized compounds [3]. This modularity translates to higher synthetic tractability and parallel chemistry compatibility for library production.

Fragment elaboration Parallel synthesis Medicinal chemistry Scaffold hopping

Optimal Research and Procurement Scenarios for 1-[(4-Fluorophenyl)methyl]-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea (CAS 2034591-31-4)


Fragment-Based Kinase Inhibitor Screening Libraries Requiring Isoxazole Regioisomer Diversity

The target compound is ideally suited for inclusion in fragment screening libraries targeting the kinase family, where isoxazole regioisomer diversity is critical for exploring hinge-binding pharmacophore space. Its 4-ylmethyl attachment delivers a hydrogen-bonding vector distinct from the more prevalent 3-yl isoxazole ureas, enabling hit identification against kinase targets that are not engaged by 3-substituted fragments [1]. Procurement of this compound alongside the 3-ylmethyl analog (CAS 923696-22-4) allows systematic evaluation of regioisomer-dependent binding, strengthening SAR hypotheses during hit triage .

Medicinal Chemistry Hit Expansion Programs Requiring Dual-Vector Fragment Elaboration

The dual methylene spacer architecture provides two independent growth vectors from a single fragment hit, enabling parallel chemistry approaches to rapidly explore chemical space around both the 4-fluorobenzyl and isoxazole termini [1]. This modularity is particularly valuable in resource-constrained medicinal chemistry programs where maximizing the number of analogs per synthetic cycle is essential for establishing robust SAR. The patent literature demonstrates that optimized compounds derived from methylene-spaced isoxazolyl ureas achieve nanomolar kinase inhibition, validating the elaboration potential of this scaffold [2].

ADME-Focused Fragment Optimization Where Balanced Lipophilicity Is Critical

With an XLogP3 of 1.3, the target compound occupies an optimal lipophilicity window (cLogP 1-3) associated with favorable ADME outcomes in fragment-to-lead progression [1]. Compared to the 4-chlorobenzyl (higher σp, potential metabolic activation), 4-methoxybenzyl (additional H-bond acceptor complicating SAR interpretation), and 4-tert-butylphenyl analogs (cLogP = 2.9, exceeding fragment-likeness criteria), the 4-fluorobenzyl substituent offers the best balance of metabolic stability and physicochemical suitability for CNS and non-CNS drug discovery programs alike [2][3].

Biophysical Fragment Screening (SPR/NMR/TSA) Requiring Conformationally Adaptable Scaffolds

The 4 rotatable bonds of the target compound, compared to 2 rotatable bonds in direct-linked isoxazolyl ureas, provide greater conformational adaptability during binding [1]. This property is advantageous for biophysical screening methods (surface plasmon resonance, saturation transfer difference NMR, thermal shift assays) where weak fragment hits (KD 100 μM - 10 mM) may require conformational adjustments to achieve detectable binding signals. Libraries enriched with conformationally flexible fragments increase hit rates in primary screens, improving the return on investment for fragment screening campaigns .

Quote Request

Request a Quote for 1-[(4-fluorophenyl)methyl]-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.